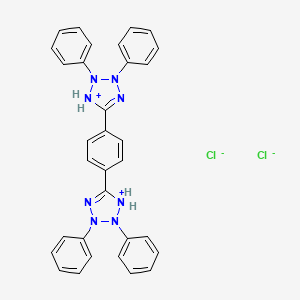
5,5'-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two tetrazolium rings connected by a phenylene bridge, with each tetrazolium ring further substituted with diphenyl groups The dichloride indicates the presence of two chloride ions associated with the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride typically involves the reaction of 1,4-phenylenediamine with diphenyl tetrazolium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the product. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium rings to tetrazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrazole derivatives.
Reduction: Tetrazole rings.
Substitution: Various substituted tetrazolium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The tetrazolium rings can undergo redox reactions, which play a crucial role in its biological activity. The phenylene bridge and diphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine): Similar structure but with triazine rings instead of tetrazolium rings.
Phenylene Bis-Diphenyltriazine: Another compound with a phenylene bridge and diphenyl groups, but with triazine rings.
Uniqueness
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is unique due to the presence of tetrazolium rings, which impart distinct redox properties and reactivity
Eigenschaften
CAS-Nummer |
64225-81-6 |
|---|---|
Molekularformel |
C32H28Cl2N8 |
Molekulargewicht |
595.5 g/mol |
IUPAC-Name |
5-[4-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)phenyl]-2,3-diphenyl-1H-tetrazol-1-ium;dichloride |
InChI |
InChI=1S/C32H26N8.2ClH/c1-5-13-27(14-6-1)37-33-31(34-38(37)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32-35-39(29-17-9-3-10-18-29)40(36-32)30-19-11-4-12-20-30;;/h1-24H,(H,33,34)(H,35,36);2*1H |
InChI-Schlüssel |
XUBCSAANKPJEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C5=NN(N([NH2+]5)C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)

![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
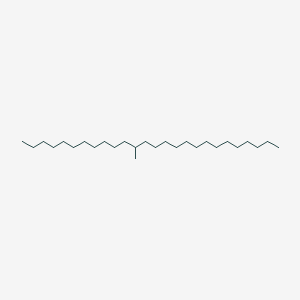
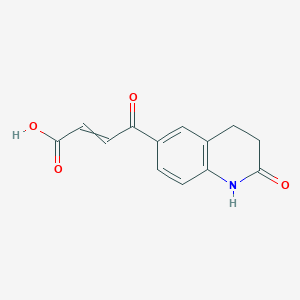
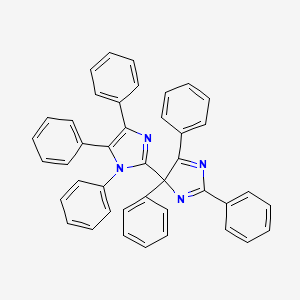
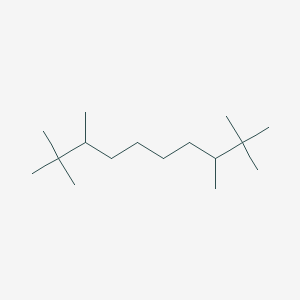
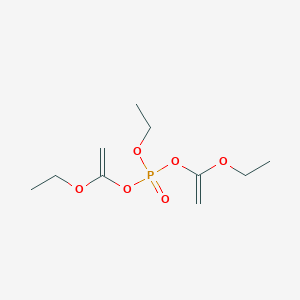
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
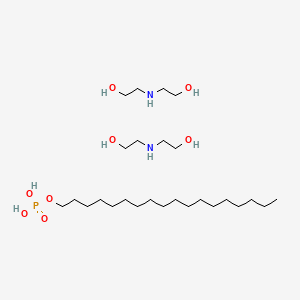
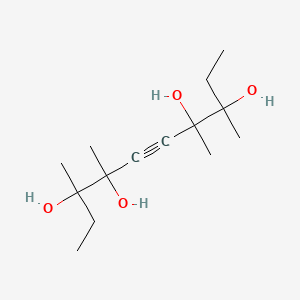

![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
